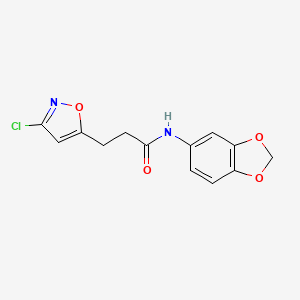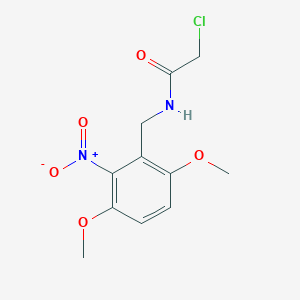![molecular formula C29H25NO5S B11479563 4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B11479563.png)
4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE typically involves multi-step organic reactions. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with 4-methylbenzamide in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then reacted with 4-methylbenzoic acid chloride to form the final ester product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted esters and amides.
Scientific Research Applications
4-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Similar structure but lacks the ester and amido groups.
4-Methylbenzenesulfonyl chloride: Precursor in the synthesis of the target compound.
4-Methylbenzoic acid: Provides the ester group in the final compound.
Uniqueness
The presence of both sulfonamide and ester groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C29H25NO5S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[4-[(4-methylbenzoyl)-(4-methylphenyl)sulfonylamino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C29H25NO5S/c1-20-4-10-23(11-5-20)28(31)30(36(33,34)27-18-8-22(3)9-19-27)25-14-16-26(17-15-25)35-29(32)24-12-6-21(2)7-13-24/h4-19H,1-3H3 |
InChI Key |
VTGRVCRMHNRQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-[1,2,4]Triazolo[5,1-a]isoindole, 2-[(2,4-dichlorophenoxy)methyl]-](/img/structure/B11479485.png)
![N-{4-[2-(5-phenyl-2H-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11479487.png)
![4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11479490.png)
![8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B11479494.png)
![[(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B11479501.png)
![6-chloro-N-(3,4-dimethoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11479509.png)
![1-[2-(methylsulfonyl)phenyl]-1H-tetrazole](/img/structure/B11479516.png)

![4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline](/img/structure/B11479527.png)
![4-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B11479535.png)
![8-(4-methoxyphenyl)-4,7-dimethyl-N~3~-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11479545.png)
![4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine](/img/structure/B11479549.png)

![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine](/img/structure/B11479560.png)
